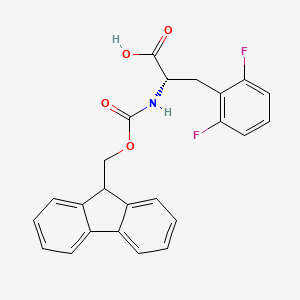

Fmoc-2,6-Difluoro-L-Phenylalanine

CAS No.: 1235005-44-3

Cat. No.: VC5810699

Molecular Formula: C24H19F2NO4

Molecular Weight: 423.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235005-44-3 |

|---|---|

| Molecular Formula | C24H19F2NO4 |

| Molecular Weight | 423.416 |

| IUPAC Name | (2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

| Standard InChI Key | WNKYWXMLHBTJJW-QFIPXVFZSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of Fmoc-2,6-Difluoro-L-Phenylalanine is defined by its IUPAC name: (2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. Key structural features include:

-

Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl moiety attached to the alpha-amino group, ensuring selective deprotection under basic conditions.

-

Fluorine Substitutions: Two fluorine atoms at the 2 and 6 positions of the phenyl ring, inducing electron-withdrawing effects and modulating aromatic interactions.

-

Chiral Center: The L-configuration at the alpha-carbon ensures compatibility with natural peptide sequences.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉F₂NO₄ |

| Molecular Weight | 423.416 g/mol |

| IUPAC Name | (2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |

| InChIKey | WNKYWXMLHBTJJW-QFIPXVFZSA-N |

The compound’s solubility profile remains unspecified in available literature, though fluorinated amino acids generally exhibit reduced aqueous solubility compared to their non-fluorinated analogs.

Synthesis and Manufacturing

The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine follows established protocols for Fmoc-protected amino acids, involving three primary stages:

-

Fluorination of Phenylalanine:

Electrophilic aromatic substitution introduces fluorine atoms at the 2 and 6 positions of L-phenylalanine. This step typically employs fluorinating agents such as Selectfluor® or xenon difluoride under controlled conditions. -

Fmoc Protection:

The alpha-amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like sodium bicarbonate. This reaction proceeds via nucleophilic acyl substitution, yielding the Fmoc-protected intermediate. -

Purification:

Chromatographic techniques (e.g., reverse-phase HPLC) isolate the target compound, ensuring >95% purity as required for peptide synthesis.

Industrial-scale production is managed by specialized suppliers such as Shanghai Hanhong Scientific Co., Ltd., which adheres to Good Manufacturing Practices (GMP) for research-grade chemicals.

Applications in Peptide Synthesis

Fmoc-2,6-Difluoro-L-Phenylalanine is predominantly employed in SPPS to engineer peptides with tailored properties. Key applications include:

Modulation of Hydrophobicity

Fluorine’s electronegativity and hydrophobic character enhance the lipophilicity of peptide side chains. This property is exploited to:

-

Improve membrane permeability in therapeutic peptides.

-

Stabilize hydrophobic cores in engineered proteins.

Steric and Electronic Effects

The 2,6-difluoro substitution creates a sterically hindered environment, influencing:

-

Conformational flexibility of peptide backbones.

-

π-π stacking interactions in self-assembling peptides.

Case Study: Antimicrobial Peptides

Incorporating Fmoc-2,6-Difluoro-L-Phenylalanine into antimicrobial peptide sequences has been shown to enhance their stability against bacterial proteases, prolonging their half-life in vivo.

Comparative Analysis with Related Fmoc-Amino Acids

Table 2: Comparison of Fmoc-Protected Phenylalanine Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| Fmoc-L-Phenylalanine | None | 387.43 | General peptide synthesis |

| Fmoc-4-Fluoro-L-Phenylalanine | F at position 4 | 405.42 | Enhanced aromatic interactions |

| Fmoc-2,6-Difluoro-L-Phenylalanine | F at positions 2,6 | 423.42 | Increased hydrophobicity, SPPS |

| Fmoc-3,5-Difluoro-L-Phenylalanine | F at positions 3,5 | 423.42 | Altered electronic effects |

The 2,6-difluoro derivative’s unique substitution pattern offers distinct advantages in steric hindrance and symmetry, making it preferable for designing peptides requiring precise spatial arrangement.

Supplier Landscape and Availability

Global suppliers of Fmoc-2,6-Difluoro-L-Phenylalanine include:

-

Shanghai Hanhong Scientific Co., Ltd.: Offers research-grade quantities with customizable packaging.

-

VulcanChem: Provides GMP-compliant batches for preclinical studies.

Pricing varies by purity (typically 95–98%) and order volume, with bulk purchases attracting significant discounts.

Future Research Directions

Emerging applications for Fmoc-2,6-Difluoro-L-Phenylalanine span:

-

Biomaterials: Self-assembling peptides for drug delivery scaffolds.

-

Diagnostics: Fluorine-labeled peptides for ¹⁹F MRI contrast agents.

-

Therapeutics: Peptide inhibitors targeting protein-protein interactions.

Ongoing studies aim to elucidate the compound’s behavior in complex biological systems, particularly its pharmacokinetic and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume